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Compound of Interest

Compound Name: 6-Chloroquinolin-4-ol

Cat. No.: B1267320

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Chloroquinolin-4-ol, a quinoline derivative of interest in pharmaceutical and chemical
research. The document details nuclear magnetic resonance (NMR), infrared (IR)
spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their
acquisition. This guide is intended for researchers, scientists, and professionals in drug
development who are working with or synthesizing this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 6-Chloroquinolin-4-ol.

Table 1: Mass Spectrometry Data for 6-Chloroquinolin-4-ol

Parameter Value
Molecular Formula CsHeCINO
Molecular Weight 179.60 g/mol
Major Peaks (m/z) 179, 151, 100

Data sourced from PubChem CID 220929.[1]

Table 2: *H NMR Spectral Data for 6-Chloroquinolin-4-ol
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A *H NMR spectrum for 6-Chloro-4-hydroxyquinoline has been recorded at 400 MHz in DMSO-
de.[2] While a detailed peak list is not publicly available, the spectrum would be expected to
show signals corresponding to the aromatic protons on the quinoline ring system. The chemical
shifts, multiplicities, and coupling constants would be influenced by the electron-withdrawing
effects of the chlorine atom and the nitrogen atom, as well as the tautomeric equilibrium
between the -ol and -one forms. The full spectrum can be viewed on spectral databases such
as SpectraBase.

Table 3: 13C NMR Spectral Data for 6-Chloroquinolin-4-ol

13C NMR data for 6-Chloro-4-quinolinol is available on spectral databases like SpectraBase.[1]
The spectrum would display nine distinct carbon signals. The chemical shifts would be
characteristic of the quinoline ring system, with carbons attached to the chlorine, nitrogen, and
oxygen atoms showing downfield shifts.

Table 4: FT-IR Spectral Data for 6-Chloroquinolin-4-ol

FTIR spectra of 6-Chloro-4-quinolinol have been obtained using both KBr pellet and ATR-Neat
techniques.[1] The spectrum is expected to exhibit characteristic absorption bands for the
functional groups present in the molecule.

Functional Group Expected Absorption Range (cm™?)
O-H Stretch (hydroxyl group) 3200-3600 (broad)

N-H Stretch (amide tautomer) 3300-3500

C=0 Stretch (amide tautomer) 1630-1695

C=C Stretch (aromatic ring) 1450-1600

C-N Stretch 1250-1335

C-Cl Stretch 600-800

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid chemical sample like 6-
Chloroquinolin-4-ol is depicted below.
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General workflow for spectroscopic analysis of a solid sample.

Experimental Protocols

The following are detailed protocols for obtaining the spectroscopic data for 6-Chloroquinolin-

4-ol.

This protocol outlines the procedure for acquiring *H and 3C NMR spectra.

Materials:

¢ 6-Chloroquinolin-4-ol sample (5-10 mg for *H, 20-50 mg for 13C)

¢ Deuterated dimethyl sulfoxide (DMSO-ds)
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e NMR tube (5 mm diameter)
o Pasteur pipette

e Vial

Procedure:

e Sample Preparation:

o

Accurately weigh the 6-Chloroquinolin-4-ol sample into a clean, dry vial.

[¢]

Add approximately 0.6-0.7 mL of DMSO-ds to the vial.

[e]

Gently agitate the vial to ensure the complete dissolution of the sample.

[e]

Using a Pasteur pipette, transfer the solution into an NMR tube.
o Data Acquisition (*H NMR):

o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of DMSO-de.

o Shim the magnetic field to achieve optimal homogeneity.

o Set the acquisition parameters:

Pulse program: Standard single-pulse experiment

Spectral width: Appropriate range to cover all proton signals (e.g., 0-12 ppm)

Number of scans: 16-64, depending on sample concentration

Relaxation delay (d1): 1-2 seconds

o Acquire the Free Induction Decay (FID).
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o Process the FID by applying a Fourier transform, phase correction, and baseline
correction.

o Data Acquisition (33C NMR):
o Use the same sample prepared for *H NMR.

o Set the acquisition parameters for 13C:

Pulse program: Standard proton-decoupled single-pulse experiment

Spectral width: Appropriate range for carbon signals (e.g., 0-200 ppm)

Number of scans: 1024 or more, as 13C has a low natural abundance

Relaxation delay (d1): 2-5 seconds

o Acquire and process the data as described for *H NMR.
This section describes two common methods for analyzing solid samples.
Method 1: KBr Pellet

Materials:

6-Chloroquinolin-4-ol sample (1-2 mg)

Dry potassium bromide (KBr), spectroscopy grade (100-200 mg)

Agate mortar and pestle

Pellet press
Procedure:
e Sample Preparation:

o Gently grind the KBr in the agate mortar to a fine powder.
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o Add the 6-Chloroquinolin-4-ol sample to the mortar.

o Thoroughly mix and grind the sample and KBr until a homogeneous, fine powder is
obtained.

o Transfer the powder to the pellet press die.

e Pellet Formation:

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Collect a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over the desired range (e.g., 4000-400 cm~1) with a
resolution of 4 cm~* and an accumulation of 16-32 scans.

Method 2: Attenuated Total Reflectance (ATR)
Materials:
e 6-Chloroquinolin-4-ol sample (a small amount)
e Spatula
e Solvent for cleaning (e.g., isopropanol)
Procedure:
e Sample Preparation:

o Ensure the ATR crystal is clean.

o Place a small amount of the solid 6-Chloroquinolin-4-ol sample onto the ATR crystal.
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o Data Acquisition:

o

Lower the press arm to ensure good contact between the sample and the crystal.

[¢]

Collect a background spectrum with the clean, empty ATR crystal.

[e]

Acquire the sample spectrum as described in the KBr pellet method.
o After the measurement, clean the crystal thoroughly with a suitable solvent.
This protocol is for obtaining a mass spectrum using electrospray ionization (ESI).

Materials:

6-Chloroquinolin-4-ol sample (~1 mg)

Methanol or acetonitrile (HPLC grade)

Vial

Micropipette
Procedure:
e Sample Preparation:

o Dissolve approximately 1 mg of the 6-Chloroquinolin-4-ol sample in 1 mL of methanol or
acetonitrile to create a stock solution.

o Perform a serial dilution of the stock solution to achieve a final concentration in the range
of 1-10 pg/mL.

o Transfer the final solution to an appropriate vial for the mass spectrometer's autosampler.
o Data Acquisition:
o Set the mass spectrometer to operate in positive ion mode (to detect [M+H]*).

o Infuse the sample solution into the ESI source at a constant flow rate.
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o Set the instrument parameters, including capillary voltage, cone voltage, and desolvation
gas temperature and flow, to optimal values for the compound.

o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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